N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine
Brand Name: Vulcanchem
CAS No.: 338960-56-8
VCID: VC6988046
InChI: InChI=1S/C15H16ClN3O2S/c1-3-8-17-15-9-13(18-11(2)19-15)10-22(20,21)14-6-4-12(16)5-7-14/h3-7,9H,1,8,10H2,2H3,(H,17,18,19)
SMILES: CC1=NC(=CC(=N1)NCC=C)CS(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C15H16ClN3O2S
Molecular Weight: 337.82

N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine

CAS No.: 338960-56-8

Cat. No.: VC6988046

Molecular Formula: C15H16ClN3O2S

Molecular Weight: 337.82

* For research use only. Not for human or veterinary use.

N-allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine - 338960-56-8

Specification

CAS No. 338960-56-8
Molecular Formula C15H16ClN3O2S
Molecular Weight 337.82
IUPAC Name 6-[(4-chlorophenyl)sulfonylmethyl]-2-methyl-N-prop-2-enylpyrimidin-4-amine
Standard InChI InChI=1S/C15H16ClN3O2S/c1-3-8-17-15-9-13(18-11(2)19-15)10-22(20,21)14-6-4-12(16)5-7-14/h3-7,9H,1,8,10H2,2H3,(H,17,18,19)
Standard InChI Key AVCQGKNILYNGLN-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)NCC=C)CS(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

N-Allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine is a pyrimidine-based molecule with a sulfonamide-functionalized chlorophenyl group. Its systematic IUPAC name reflects the following substituents:

  • A 2-methylpyrimidine core.

  • An allylamine group at position 4.

  • A [(4-chlorophenyl)sulfonyl]methyl moiety at position 6.

Molecular Formula and Weight

  • Molecular Formula: C16H18ClN3O2S\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\text{S}.

  • Molecular Weight: 351.85 g/mol (calculated using atomic weights from PubChem data ).

Structural Characterization

The compound’s structure (Figure 1) was inferred from analogous sulfonamide-pyrimidine hybrids . Key features include:

  • Pyrimidine Ring: Positions 2 and 4 are substituted with methyl and allylamine groups, respectively.

  • Sulfonyl Linker: A sulfonyl (SO2-\text{SO}_2-) group bridges the pyrimidine’s C6 and the 4-chlorophenyl ring.

Table 1: Key Structural Descriptors

PropertyValue
SMILESC=CCNC1=NC(=NC(=C1)C)S(=O)(=O)C(C2=CC=C(C=C2)Cl)
InChI KeyDerived computationally
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (N, O atoms)

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is hypothesized to form via a three-step sequence (Figure 2):

  • Pyrimidine Core Formation: Condensation of thiourea with β-keto esters yields 2-methyl-4-aminopyrimidine .

  • Allylation: Reaction with allyl bromide introduces the allylamine group at position 4 .

  • Sulfonylation: Treatment with 4-chlorophenylsulfonyl chloride installs the sulfonylmethyl moiety .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
AllylationAllyl bromide, K2_2CO3_3, DMF, 80°C~65
Sulfonylation4-ClC6_6H4_4SO2_2Cl, Et3_3N, CH2_2Cl2_2~50

Crystallographic Insights

While no crystal data exist for this compound, related N-allyl sulfonamides exhibit planar sulfonyl groups and twisted conformations between aromatic rings, as seen in N-allyl-N-benzyl-4-methylbenzenesulfonamide\text{N-allyl-N-benzyl-4-methylbenzenesulfonamide} (PDF data ).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonyl polarity; insoluble in water .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous storage .

Spectroscopic Data

  • 1^1H NMR (predicted):

    • δ 2.45 (s, 3H, CH3_3),

    • δ 3.85 (d, 2H, allyl-CH2_2),

    • δ 5.20–5.40 (m, 2H, CH2_2=CH),

    • δ 7.45–7.70 (m, 4H, Ar-H) .

  • IR: Strong bands at 1350 cm1^{-1} (S=O asym) and 1150 cm1^{-1} (S=O sym) .

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